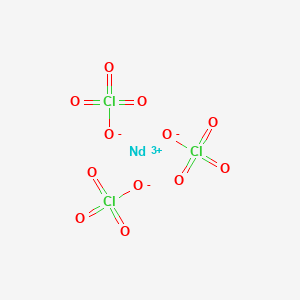
Neodymium(3+) perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink, hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .
Mécanisme D'action
Target of Action
Neodymium(3+) perchlorate is an inorganic compound, a salt of neodymium and perchloric acid . It is primarily used in the preparation of complexes of phosphine oxides . The primary targets of this compound are therefore phosphine oxide complexes .
Mode of Action
It is known to participate in the formation of complexes with phosphine oxides . This interaction likely involves the neodymium ion (Nd3+) and the perchlorate ion (ClO4-) interacting with the phosphine oxide to form a complex.
Biochemical Pathways
It is known that perchlorate ions can serve as a valuable electron acceptor for several lineages of bacteria . The perchlorate reduction pathway consists of two central enzymes: perchlorate reductase and chlorite dismutase .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems.
Result of Action
Its use in the preparation of phosphine oxide complexes suggests that it may play a role in facilitating certain chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in water suggests that it may be more active and stable in aqueous environments . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of pure this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and corrosive nature. The industrial production also emphasizes the purification of the final product to meet the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(3+) perchlorate undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where neodymium is reduced from its +3 oxidation state to a lower oxidation state.
Substitution: This compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as hydrazine.
Reduction Reactions: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution Reactions: Various anions like chloride or nitrate can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include neodymium oxides, while in substitution reactions, the products may include neodymium chloride or neodymium nitrate .
Applications De Recherche Scientifique
Neodymium(3+) perchlorate has a wide range of applications in scientific research, including:
Biology: It is used in various biochemical assays and studies involving rare earth elements.
Medicine: this compound is used in the development of certain medical imaging agents and therapeutic compounds.
Industry: It is used in the production of high-performance magnets, optical materials, and catalysts.
Comparaison Avec Des Composés Similaires
- Praseodymium(3+) perchlorate
- Samarium(3+) perchlorate
- Lanthanum(3+) perchlorate
Comparison: Neodymium(3+) perchlorate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to praseodymium(3+) perchlorate and samarium(3+) perchlorate, this compound has distinct optical and magnetic properties, making it particularly valuable in applications such as high-performance magnets and optical materials .
Propriétés
Numéro CAS |
13498-06-1 |
|---|---|
Formule moléculaire |
ClHNdO4 |
Poids moléculaire |
244.70 g/mol |
Nom IUPAC |
neodymium;perchloric acid |
InChI |
InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |
Clé InChI |
YAVANMAMUGOHNB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |
SMILES canonique |
OCl(=O)(=O)=O.[Nd] |
Key on ui other cas no. |
13498-06-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















